molecular formula C9H13NO2 B3007639 N-[(5,6-dihydro-2H-pyran-3-yl)methyl]prop-2-enamide CAS No. 1865469-13-1

N-[(5,6-dihydro-2H-pyran-3-yl)methyl]prop-2-enamide

Cat. No.: B3007639
CAS No.: 1865469-13-1
M. Wt: 167.208
InChI Key: ORGWQJSEDAFSTR-UHFFFAOYSA-N
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Description

N-[(5,6-dihydro-2H-pyran-3-yl)methyl]prop-2-enamide is a compound that features a pyran ring, which is a six-membered heterocyclic structure containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5,6-dihydro-2H-pyran-3-yl)methyl]prop-2-enamide typically involves the reaction of 5,6-dihydro-2H-pyran-3-carboxaldehyde with an appropriate amine and acryloyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5,6-dihydro-2H-pyran-3-yl)methyl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-[(5,6-dihydro-2H-pyran-3-yl)methyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(5,6-dihydro-2H-pyran-3-yl)methyl]prop-2-enamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydro-2H-pyran-2-one: This compound shares the pyran ring structure and has similar reactivity.

    3,4-Dihydro-2H-pyran: Another compound with a similar pyran ring, but with different substituents.

    2H-Pyran-2,6(3H)-dione: A related compound with a dione functional group.

Uniqueness

N-[(5,6-dihydro-2H-pyran-3-yl)methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-9(11)10-6-8-4-3-5-12-7-8/h2,4H,1,3,5-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGWQJSEDAFSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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